molecular formula C5H8N2O B11761454 Dimethyl-1,3-oxazol-4-amine

Dimethyl-1,3-oxazol-4-amine

Cat. No.: B11761454
M. Wt: 112.13 g/mol
InChI Key: VCAUTEPTGWVXCG-UHFFFAOYSA-N
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Description

Dimethyl-1,3-oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-1,3-oxazol-4-amine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with 4-chloro-1,3-oxazole under basic conditions. Another method includes the cyclization of N,N-dimethyl-2-amino-2-(2-oxoethyl)acetamide in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,3-oxazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl-1,3-oxazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of dimethyl-1,3-oxazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazole: The parent compound of the oxazole family, lacking the dimethylamine group.

    4-Amino-1,3-oxazole: Similar structure but without the dimethyl substitution.

    Dimethyl-1,3-thiazol-4-amine: Contains a sulfur atom instead of oxygen in the ring.

Uniqueness

Dimethyl-1,3-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamine group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

2,5-dimethyl-1,3-oxazol-4-amine

InChI

InChI=1S/C5H8N2O/c1-3-5(6)7-4(2)8-3/h6H2,1-2H3

InChI Key

VCAUTEPTGWVXCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C)N

Origin of Product

United States

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